2-Azido-1-methylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

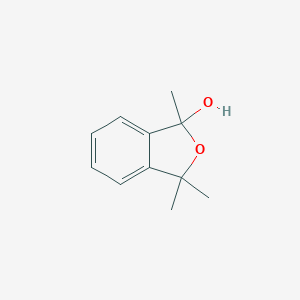

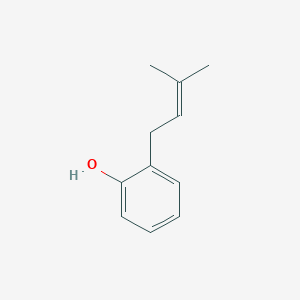

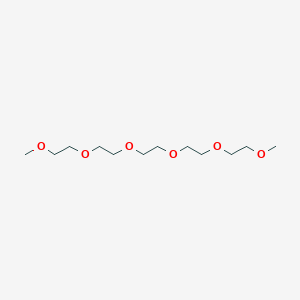

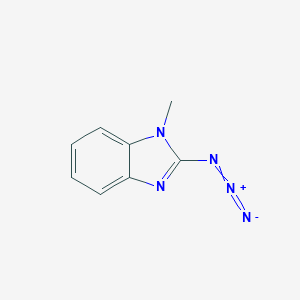

2-Azido-1-methylbenzimidazole is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives have been mentioned in the literature for various applications .

Synthesis Analysis

The synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole core, with additional azido and methyl groups . The structure of benzimidazole itself involves a fusion of benzene and imidazole rings .Chemical Reactions Analysis

The chemical reactions involving this compound are accelerated in comparison to the bulk . Evidence for an acid-catalyzed reaction mechanism has been provided, based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .科学的研究の応用

Synthesis and Antimicrobial Activities

A study by Shiokawa and Ohki (1973) explored cycloaddition reactions of 2-azido-1-methylbenzimidazole with various reagents, revealing its potential for synthesizing diverse azole derivatives, which could be useful in medicinal chemistry for developing new drugs with antimicrobial properties Shiokawa & Ohki, 1973.

Material Science and Electrolytes

In the field of material science, Schechter and Savinell (2002) discussed the use of imidazole and 1-methyl imidazole, closely related to this compound, in polybenzimidazole membranes doped with phosphoric acid, highlighting their application as high-temperature proton-conducting polymer electrolytes for fuel cells. This study underlines the compound's significance in enhancing energy technologies Schechter & Savinell, 2002.

Analytical Chemistry

Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its main degradation product in pharmaceutical forms, showcasing the importance of benzimidazole derivatives, including this compound, in the analytical domain for quality control and stability studies Al-Kurdi et al., 1999.

Corrosion Inhibition

The interaction of benzimidazole derivatives with copper surfaces was investigated by Tompkins and Sharma (1982), who studied the bonding and film growth mechanisms of these compounds. Their work suggests potential applications of this compound as a corrosion inhibitor for copper, highlighting its importance in extending the life of metal components in various industrial applications Tompkins & Sharma, 1982.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-azido-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-13-7-5-3-2-4-6(7)10-8(13)11-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBPHCPFYTWTGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164817 |

Source

|

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1516-73-0 |

Source

|

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。